N-(2-chlorophenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Role of Triazole Scaffolds in Targeted Drug Discovery
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and synthetic accessibility. Its planar, aromatic structure enables robust interactions with biological targets, including hydrogen bonding via nitrogen atoms and π-π stacking with aromatic residues in enzyme active sites. The scaffold’s metabolic stability and resistance to enzymatic degradation further enhance its utility in drug design.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows rapid and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This method has been leveraged to generate diverse triazole-containing hybrids, such as proteolysis-targeting chimeras (PROTACs), which use triazole linkers to connect E3 ligase ligands with target protein binders. For example, PROTACs with triazole scaffolds exhibit enhanced rigidity and hydrophilicity, improving proteasomal degradation efficiency.
Recent advances highlight the triazole’s role as a bioisostere for amide, ester, and carboxylic acid groups, enabling the optimization of drug-like properties while retaining biological activity. A 2017 study demonstrated that 1,2,3-triazole analogs of kinase inhibitors maintained target affinity while improving oral bioavailability.
Table 1: Biological Activities of Selected 1,2,3-Triazole Derivatives
Structural Significance of Carboxamide-Functionalized Triazoles
Carboxamide-functionalized 1,2,3-triazoles combine the triazole’s modularity with the carboxamide group’s hydrogen-bonding capacity, creating synergistic effects for target engagement. The carboxamide moiety (-CONH₂) acts as a hydrogen bond donor and acceptor, facilitating interactions with polar residues in binding pockets. For instance, molecular docking studies of 5-amino-1,2,3-triazole-4-carboxamides revealed strong binding to the ATP-binding site of Trypanosoma cruzi kinases, with ΔG values ranging from -8.5 to -10.1 kcal/mol.
The compound N-(2-chlorophenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exemplifies strategic substituent placement:
- 2-Chlorophenyl group : Enhances lipophilicity and π-stacking with hydrophobic pockets.
- 4-Methylphenyl group : Improves metabolic stability by blocking oxidative demethylation.
- Propan-2-yl group : Increases steric bulk, potentially reducing off-target interactions.
Table 2: Impact of Substituents on Triazole-Carboxamide Bioactivity
Synthetic routes to carboxamide-triazoles often involve one-pot cycloaddition strategies. For example, β-aminoenone intermediates react with aryl azides under Huisgen conditions to yield 1,4,5-trisubstituted triazoles. Recent work demonstrated that N,N-dimethylformimidamide intermediates enable regioselective formation of 1,4-disubstituted triazoles with carboxamide functionalities.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-12(2)18-17(19(25)21-16-7-5-4-6-15(16)20)22-23-24(18)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWTRSQOYKJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
- Common Name : this compound
- CAS Number : 954761-54-7
- Molecular Weight : 354.8 g/mol
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that certain derivatives demonstrated moderate to good activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The specific compound this compound has shown promise in this area, with notable efficacy against both gram-positive and gram-negative bacteria.
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Good |
| Klebsiella pneumoniae | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines while sparing normal cells. Specifically, this compound has been evaluated for its effects on cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The compound exhibited significant cytotoxicity with an IC50 value of 0.43 µM against HCT116 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.43 |
| MDA-MB-231 | 5.04 |
The mechanism through which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, it may inhibit the phosphorylation of NF-kB p65, thereby reducing its activity and leading to decreased proliferation of cancer cells .
Case Studies
Several case studies have been conducted to explore the biological activity of triazole derivatives:
- Antimicrobial Efficacy Study : A series of synthesized triazole compounds were tested against various bacterial strains. Results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency.
- Cytotoxicity Assessment : In vitro studies involving human cancer cell lines revealed that triazole derivatives could effectively induce apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Position and Nature of Aryl Substituents
- Target Compound vs. 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid () :
- The target’s 2-chlorophenyl group contrasts with the 4-chlorophenyl in . The latter exhibited a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells, suggesting that chloro substituents enhance antitumor activity. However, the position (2- vs. 4-) may alter steric and electronic interactions with targets like c-Met kinase .
- Replacement of the carboxylic acid () with a carboxamide (target compound) likely improves cell permeability due to reduced polarity.
N-Substituent Variations
- Target Compound vs. In contrast, the target’s 2-chlorophenyl group prioritizes lipophilicity and π-π stacking interactions .
Triazole Core Modifications
- Target Compound vs. 5-Ethyl-1-(2-Fluorophenyl)-N-(Quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide (3o, ): The quinolin-2-yl substituent in 3o may engage in additional π-π interactions or intercalation with DNA, whereas the target’s 2-chlorophenyl group focuses on hydrophobic interactions. The ethyl vs. isopropyl group at position 5 also affects steric bulk and logP values .
Physicochemical and Pharmacokinetic Properties
- Solubility : Carboxylic acid derivatives () exhibit higher solubility than carboxamides, but the latter may have better bioavailability.
Q & A
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and what factors influence reaction efficiency?
The synthesis typically involves a multi-step process, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Amide Coupling : Reaction of the triazole intermediate with 2-chlorophenyl isocyanate or activated carboxylic acid derivatives under basic conditions (e.g., potassium carbonate in DMF or acetonitrile) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates, while elevated temperatures (60–80°C) improve yields .
Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions (e.g., hydrolysis of the carboxamide group). Reaction progress is monitored via TLC and characterized using -NMR and LC-MS .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural validation employs:
- X-ray Crystallography : Determines bond lengths, angles, and torsional conformations (e.g., triazole ring planarity, chlorophenyl orientation) .
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., isopropyl group at C5, methylphenyl at N1) and detect impurities .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (432.91 g/mol) and isotopic patterns .
For example, X-ray data for analogous triazole carboxamides reveal dihedral angles of ~10–15° between aromatic rings, influencing π-π stacking interactions .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- In Vitro Assays : Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs .
- Enzyme Inhibition : Testing against kinases or microbial targets (e.g., EGFR, CYP450 isoforms) using fluorescence-based or spectrophotometric methods .
- Computational Docking : Preliminary binding affinity predictions to biological targets (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomeric triazoles?
- Catalyst Screening : Substituting Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]) to favor 1,4-disubstituted triazoles over 1,5-regioisomers .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves regioselectivity by ~20% .
- Purification Strategies : Use of preparative HPLC with C18 columns to separate regioisomers, confirmed by -NMR coupling constants (e.g., J = 2.1 Hz for H4-H5 in 1,4-triazoles) .
Q. How can conflicting biological activity data across studies be resolved?
Contradictions may arise from:
- Solubility Variability : Use of DMSO vs. aqueous buffers alters bioavailability. Dynamic light scattering (DLS) confirms nanoparticle formation in aqueous media .
- Metabolic Instability : LC-MS/MS identifies metabolites (e.g., hydroxylation at the isopropyl group) that reduce efficacy .
- Cell Line Heterogeneity : Validate results across ≥3 cell lines with genetic profiling (e.g., KRAS mutations in colorectal cancer models) .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH) substituents to assess potency trends .
- Pharmacophore Mapping : Overlay crystal structures of analogous triazoles bound to targets (e.g., tubulin) to identify critical hydrogen-bonding motifs .
- QSAR Modeling : Use Gaussian09 to calculate electrostatic potential surfaces and correlate with IC values .
Q. How can advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- NOESY NMR : Detects spatial proximity between the isopropyl group and chlorophenyl ring, confirming axial vs. equatorial conformations .
- VCD Spectroscopy : Distinguishes enantiomers by comparing experimental and DFT-simulated vibrational circular dichroism spectra .
- Solid-State NMR : Probes crystallographic packing effects on chemical shifts (e.g., -NMR for triazole N2/N3 differentiation) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
